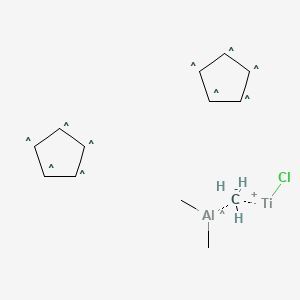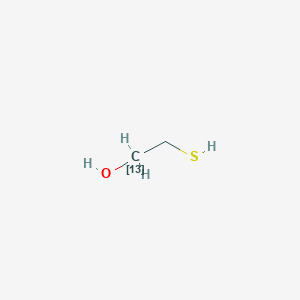
1,3-dibromo(1,3-13C2)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo(1,3-13C2)propane is an organobromine compound with the molecular formula C3H6Br2. It is a colorless liquid with a sweet odor and is used in various organic synthesis processes. The compound is labeled with carbon-13 isotopes at the 1 and 3 positions, making it useful in certain types of research, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo(1,3-13C2)propane can be synthesized via the free radical addition of allyl bromide and hydrogen bromide. Another method involves the reaction of propylene glycol with brominated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo(1,3-13C2)propane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form propylene or cyclopropane under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Metallic zinc or nickel catalysts are often used in reduction reactions.
Major Products
Substitution: Products can include various substituted propanes depending on the nucleophile used.
Reduction: Major products include propylene and cyclopropane.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo(1,3-13C2)propane has several applications in scientific research:
Chemistry: Used in the synthesis of C3-bridged compounds through C-N coupling reactions.
Biology: Utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-dibromo(1,3-13C2)propane involves its interaction with nucleophiles and reductants. In biological systems, it can react with glutathione (GSH) to form metabolites such as 1-bromo-3-propyl-S-glutathione . This interaction can affect various metabolic pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromopropane: Another dibromo compound with bromine atoms at the 1 and 2 positions.
1,1,2,2-Tetrabromoethane: A compound with four bromine atoms attached to an ethane backbone.
1,2-Dibromoethane: A dibromo compound with bromine atoms at the 1 and 2 positions of an ethane molecule.
Uniqueness
1,3-Dibromo(1,3-13C2)propane is unique due to its specific labeling with carbon-13 isotopes, which makes it particularly valuable in NMR spectroscopy studies. This isotopic labeling allows for detailed analysis of molecular structures and dynamics that are not possible with non-labeled compounds.
Eigenschaften
CAS-Nummer |
86318-33-4 |
|---|---|
Molekularformel |
C3H6Br2 |
Molekulargewicht |
203.87 g/mol |
IUPAC-Name |
1,3-dibromo(1,3-13C2)propane |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i2+1,3+1 |
InChI-Schlüssel |
VEFLKXRACNJHOV-SUEIGJEOSA-N |
Isomerische SMILES |
C([13CH2]Br)[13CH2]Br |
Kanonische SMILES |
C(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



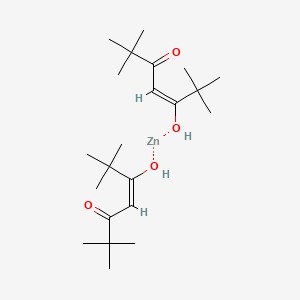
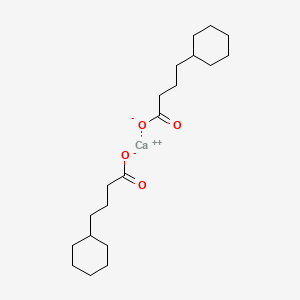



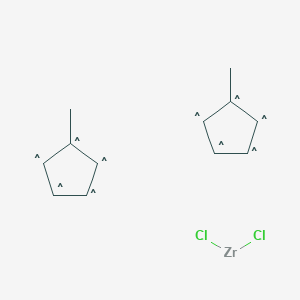
![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)
